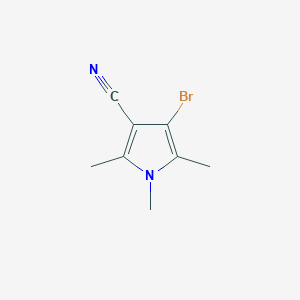![molecular formula C10H10N2OS B1378435 3-シクロプロピル-6-メチルイミダゾ[2,1-b][1,3]チアゾール-5-カルバルデヒド CAS No. 1394042-82-0](/img/structure/B1378435.png)
3-シクロプロピル-6-メチルイミダゾ[2,1-b][1,3]チアゾール-5-カルバルデヒド
概要
説明
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique structure combining a cyclopropyl group, a methyl group, and an imidazo[2,1-b][1,3]thiazole ring system
科学的研究の応用
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Similar compounds have been studied for their antimycobacterial properties, suggesting that this compound may also target mycobacteria .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect the growth of mycobacteria, suggesting that this compound may also interfere with the biochemical pathways necessary for mycobacterial growth .
Result of Action
Similar compounds have been shown to inhibit the growth of mycobacteria, suggesting that this compound may have similar effects .
生化学分析
Biochemical Properties
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and thus influencing the overall biochemical pathway.
Cellular Effects
The effects of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, including changes in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. The exact pathways and enzymes involved can vary depending on the cellular context and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is crucial for its activity . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carbaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the cyclopropyl group but shares the core imidazo[2,1-b][1,3]thiazole structure.
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide: Contains a carbohydrazide group instead of an aldehyde group.
Uniqueness
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the imidazo[2,1-b][1,3]thiazole ring system provides a distinct structural framework that can be exploited for various applications.
特性
IUPAC Name |
3-cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-8(4-13)12-9(7-2-3-7)5-14-10(12)11-6/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCKNCUHZMOQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)







